Shanzhiside

Descripción general

Descripción

- Shanziside es una sustancia cristalina amarilla sin sabor. Es soluble en agua y disolventes alcohólicos.

- Se deriva de plantas del género Phlomis .

- Conocido por sus propiedades antiinflamatorias, antioxidantes, antibacterianas y antienvejecimiento, Shanziside tiene diversas aplicaciones en la investigación científica y la medicina.

Métodos De Preparación

- Rutas sintéticas: Shanziside se puede sintetizar utilizando reacciones químicas específicas. Los métodos sintéticos exactos no están ampliamente documentados.

- Producción industrial: Los métodos de producción a escala industrial para Shanziside siguen siendo propietarios y generalmente no se divulgan.

Análisis De Reacciones Químicas

- Shanziside experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución.

- Reactivos y condiciones comunes:

- Oxidación: Shanziside se puede oxidar utilizando oxidantes suaves como el peróxido de hidrógeno u óxidos metálicos.

- Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

- Sustitución: Shanziside puede sufrir reacciones de sustitución nucleofílica.

- Productos principales: Los productos específicos formados durante estas reacciones no están ampliamente documentados.

Aplicaciones Científicas De Investigación

Antithrombotic Properties

A study investigated the combination of shanzhiside methyl ester with aspirin in a mouse model of lung thrombosis. The results indicated that this combination significantly improved survival rates compared to control groups:

| Group | n | Death Toll | Survival Rate (%) |

|---|---|---|---|

| Model Control Group | 15 | 14 | 6.7 |

| Aspirin Group | 15 | 10 | 33.3 |

| This compound Methyl Ester Group | 15 | 12 | 20.0 |

| Drug Combination Group | 15 | 3 | 80.0 |

This suggests that this compound methyl ester enhances the efficacy of aspirin in preventing thrombosis .

Anxiolytic Effects

Research has demonstrated that 8-O-acetyl this compound methyl ester exhibits anxiolytic effects by inhibiting inflammatory responses and restoring excitatory/inhibitory balance in the brain. In a study involving both acute and chronic anxiety models, treatment with this compound improved anxiety-like behaviors significantly . The study highlighted the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α as a mechanism behind these effects.

Neuroprotective Effects

This compound methyl ester has shown promise in protecting against cerebral ischemia. In an experimental model using diabetic rats subjected to middle cerebral artery occlusion, treatment with this compound methyl ester significantly reduced brain damage and improved neurological function:

- Key Findings :

- Decreased activation of nuclear transcription factor κB (NF-κB)

- Reduced expression of high-mobility group box-1 (HMGB-1)

- Improved microvasculature density post-stroke

This indicates its potential as a therapeutic agent for stroke recovery .

Pain Management

This compound methyl ester has been identified as an effective analgesic, particularly in neuropathic pain models. It activates glucagon-like peptide-1 receptors, leading to increased expression of β-endorphins in the spinal cord, which contributes to its anti-allodynic effects . This mechanism suggests that this compound could be integrated into pain management protocols for chronic pain conditions.

Mecanismo De Acción

- El mecanismo de acción de Shanziside implica:

- Objetivos moleculares: Es probable que interactúe con proteínas o enzimas específicas.

- Vías: Shanziside puede modular las vías de señalización relacionadas con la inflamación y el estrés oxidativo.

Comparación Con Compuestos Similares

- Shanziside destaca por su combinación única de propiedades.

- Compuestos similares incluyen otros glucósidos iridoides como la loganina y la catalpol.

Actividad Biológica

Shanzhiside, specifically in its methyl ester form (this compound methyl ester, SM), is an iridoid glycoside derived from the plant Lamiophlomis rotata, known for its traditional medicinal uses in Tibetan and Chinese herbal medicine. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound methyl ester is characterized by its unique chemical structure as an iridoid glycoside. The molecular formula is CHO, and it exhibits properties typical of iridoids, such as antioxidant activity and the ability to modulate inflammatory responses.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound methyl ester. In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), treatment with 8-O-acetyl this compound methylester (ND01) significantly reduced brain swelling and histopathological damage. It also inhibited the activation of nuclear transcription factor κB (NF-κB) and decreased high-mobility group box-1 (HMGB-1) expression, indicating a protective effect against ischemic injury .

2. Anti-inflammatory Activity

This compound exhibits strong anti-inflammatory effects, which have been linked to its ability to modulate cytokine production. In a mouse model of chronic unpredictable mild stress (CUMS) used to study depression, SM administration resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that this compound may exert antidepressant effects through its anti-inflammatory actions by targeting the miRNA-155-5p/SOCS1 signaling pathway .

3. Analgesic Properties

The analgesic potential of this compound has been demonstrated through various animal studies. One study reported that intrathecal administration of SM produced significant anti-allodynic effects in neuropathic pain models, with a maximum inhibition rate of 49%. The mechanism involves activation of glucagon-like peptide-1 (GLP-1) receptors and stimulation of microglial β-endorphin expression via p38 MAPK signaling pathways .

4. Antidepressant Effects

The antidepressant effects of this compound methyl ester have been explored in relation to its anti-inflammatory properties. By reducing inflammation in the brain, SM may alleviate symptoms associated with depression, as evidenced by improved performance in behavioral tests such as the sucrose preference test and forced swim test .

Table 1: Summary of Biological Activities of this compound Methyl Ester

Research Insights

- Neuroprotection : The neuroprotective effects observed with ND01 treatment suggest that it could be a promising candidate for managing conditions like stroke or other ischemic events.

- Inflammation and Depression : The link between inflammation and depression underscores the potential for this compound as a therapeutic agent targeting both mood disorders and inflammatory conditions.

- Chronic Pain Management : The analgesic properties indicate that this compound could play a role in developing new treatments for chronic pain without the tolerance issues associated with opioids.

Propiedades

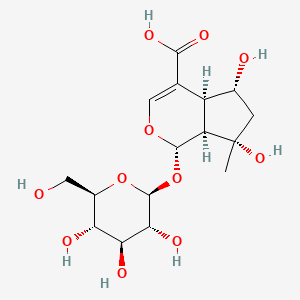

IUPAC Name |

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFYNVXJOGADM-KDYWOABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318101 | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-27-9 | |

| Record name | Shanzhiside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.